2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, (R)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- is a complex organic compound with significant interest in various scientific fields This compound features a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- typically involves multi-step organic reactions One common method starts with the preparation of the pyrimidinedione core through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic conditions The hydroxy-isocyanobutyl side chain can be introduced via a nucleophilic substitution reaction, where a suitable halide precursor reacts with the pyrimidinedione intermediate in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact. Purification processes such as crystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto groups in the pyrimidinedione ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isocyanobutyl side chain can undergo nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The hydroxy and isocyanobutyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrimidinedione core can participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxybutyl)-5-methyl-: Lacks the isocyanide group, resulting in different reactivity and biological activity.
2,4(1H,3H)-Pyrimidinedione, 1-(4-isocyanobutyl)-5-methyl-: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-ethyl-: Has an ethyl group instead of a methyl group, altering its steric properties and reactivity.
Uniqueness
The presence of both hydroxy and isocyanide groups in 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- makes it unique among similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
131669-25-5 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-[(3R)-4-hydroxy-3-isocyanobutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N3O3/c1-7-5-13(10(16)12-9(7)15)4-3-8(6-14)11-2/h5,8,14H,3-4,6H2,1H3,(H,12,15,16)/t8-/m1/s1 |
InChI Key |
JNOURSJLXPLCRZ-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)[N+]#[C-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)[N+]#[C-] |
Origin of Product |
United States |
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